
2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of “2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one” can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . Unfortunately, the specific NMR data for this compound was not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one” such as its solubility, melting point, boiling point, etc., are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated the synthesis of quinazolinone derivatives with potential antimicrobial activities. These compounds, including those structurally related to "2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one," have been synthesized and evaluated for their efficacy against various microbial strains. For instance, studies on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their derivatives revealed significant antimicrobial properties, with some compounds exhibiting good activity against standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011; Patel, Barat, & Shaikh, 2010).
Supramolecular Features
A study on the supramolecular features of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones through experimental and computational methods revealed insights into the weak interactions and spectral features of these compounds. This research provides a foundation for understanding how these weak interactions contribute to the properties of quinazolinone derivatives, which could have implications for their applications in various scientific fields (Mandal & Patel, 2018).
Synthesis and Characterization
Several studies have focused on the synthesis, characterization, and evaluation of novel quinazolinone derivatives for potential biological activities. These activities include not only antimicrobial properties but also anti-inflammatory and analgesic effects. The comprehensive synthesis processes and subsequent biological evaluations underscore the versatility of quinazolinone derivatives in scientific research, highlighting their potential in developing new therapeutic agents (Farag et al., 2012; Desai et al., 2011).
Molecular Docking Studies
Research involving the synthesis and molecular docking of novel indole-aminoquinazoline hybrids for anticancer properties provides a glimpse into the potential of quinazolinone derivatives in cancer therapy. These studies suggest that certain structural modifications to the quinazolinone nucleus can significantly enhance its biological activities, especially in terms of cytotoxicity against various cancer cell lines (Mphahlele et al., 2018).
Eigenschaften
IUPAC Name |
2-amino-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-10-3-1-2-8(4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARHUEJEJCCKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

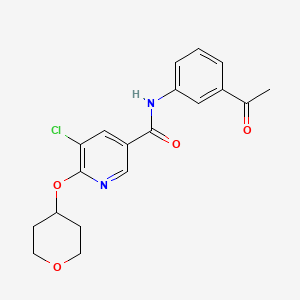

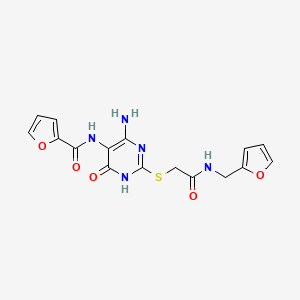

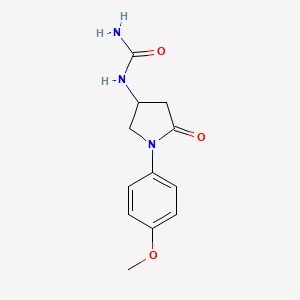
![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)
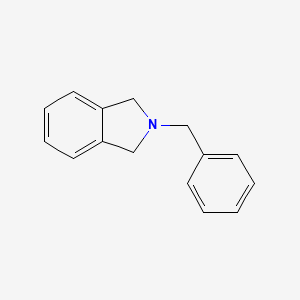
![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)
![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)
![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)
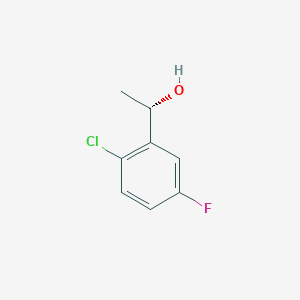

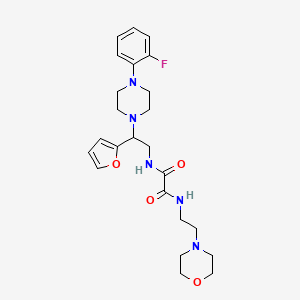
![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2954196.png)